![molecular formula C19H11N5O8S B2544971 5-nitro-N-(4-(4-(5-nitrofuran-2-carboxamido)phenyl)thiazol-2-yl)furan-2-carboxamide CAS No. 325986-46-7](/img/structure/B2544971.png)
5-nitro-N-(4-(4-(5-nitrofuran-2-carboxamido)phenyl)thiazol-2-yl)furan-2-carboxamide
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Overview
Description
The compound “5-nitro-N-(4-(4-(5-nitrofuran-2-carboxamido)phenyl)thiazol-2-yl)furan-2-carboxamide” is a complex organic molecule that contains nitrofuran, phenyl, and thiazol functional groups . It is a derivative of nitrofuran, which is a class of drugs known for their antimicrobial properties . The compound is available for research use only.
Synthesis Analysis
The synthesis of similar compounds involves the design and biological profiling of a family of analogs . The optimization campaign for a nitrofuran antitubercular hit led to the design, synthesis, and biological profiling of a family of analogs . These compounds exhibited potent in vitro antitubercular activity .Molecular Structure Analysis
The molecular formula of the compound is C19H11N5O8S. It contains a thiazole ring, which is a five-membered ring system containing nitrogen and sulfur atoms . The thiazole ring is a good pharmacophore nucleus due to its various pharmaceutical applications .Chemical Reactions Analysis
Thiazole derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic . The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Scientific Research Applications
- Nitrofurans have been investigated for their antibacterial properties. While specific studies on this compound are limited, related nitrofurans exhibit activity against Gram-positive bacteria . Further research could explore its efficacy against specific bacterial strains.
- The field of antitubercular agents has identified 5-phenyl-furan-2-carboxylic acids as promising therapeutics. These compounds target iron acquisition in mycobacterial species, including Mycobacterium tuberculosis . Investigating the potential of our compound in this context could be valuable.
- Carbonyl-containing nitrofurans, including our compound, have been used in the synthesis of biologically active molecules. Researchers have explored methods such as introducing a nitro group into the furan ring or forming carbonyl groups in pre-existing nitrofurans .
- Furan derivatives play a crucial role in drug design. Researchers have synthesized analogues containing furan scaffolds, exploring their antibacterial activity .
- Nitrofurans have been studied for their antioxidant properties. Although specific data on our compound are scarce, understanding its impact on oxidative stress pathways could be relevant .
Antibacterial Properties
Antitubercular Potential
Synthesis of Biologically Active Substances
Furan Derivatives in Drug Design
Oxidative Stress and Antioxidant Activity
Mechanism of Action
Target of Action
The primary target of the compound 5-nitro-N-(4-(4-(5-nitrofuran-2-carboxamido)phenyl)thiazol-2-yl)furan-2-carboxamide is bacterial enzymes, especially those involved in the aerobic and anaerobic degradation of glucose and pyruvate . This compound is effective against both gram-negative and gram-positive bacteria .
Mode of Action
It is known to inhibit several bacterial enzymes, particularly those involved in the degradation of glucose and pyruvate . This activity is believed to affect pyruvate dehydrogenase, citrate synthetase, malate dehydrogenase, glutathione reductase, and pyruvate decarboxylase .
Biochemical Pathways
The compound 5-nitro-N-(4-(4-(5-nitrofuran-2-carboxamido)phenyl)thiazol-2-yl)furan-2-carboxamide affects the biochemical pathways related to glucose and pyruvate metabolism. By inhibiting the enzymes involved in these pathways, it disrupts the energy production in bacteria, leading to their death .
Pharmacokinetics
Similar nitrofuran compounds are known to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine . The impact of these properties on the bioavailability of the compound would need further investigation.
Result of Action
The result of the action of 5-nitro-N-(4-(4-(5-nitrofuran-2-carboxamido)phenyl)thiazol-2-yl)furan-2-carboxamide is the inhibition of bacterial growth. By disrupting the energy production in bacteria, it prevents their proliferation and leads to their death .
properties
IUPAC Name |
5-nitro-N-[4-[2-[(5-nitrofuran-2-carbonyl)amino]-1,3-thiazol-4-yl]phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11N5O8S/c25-17(13-5-7-15(31-13)23(27)28)20-11-3-1-10(2-4-11)12-9-33-19(21-12)22-18(26)14-6-8-16(32-14)24(29)30/h1-9H,(H,20,25)(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZCBBFKVVTASU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11N5O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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